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Abstract
Tetrairidium dodecacarbonyl, Ir₄(CO)₁₂, stands as a cornerstone in the field of metal carbonyl

cluster chemistry. First reported in the 1930s, its unique structural and reactive properties have

captivated chemists for decades. This technical guide provides a comprehensive overview of

the discovery, history, and fundamental characteristics of Ir₄(CO)₁₂. It details the experimental

protocols for its synthesis and purification, presents a thorough analysis of its structural and

spectroscopic data, and explores its applications as a precursor in catalysis and materials

science. This document is intended for researchers, scientists, and professionals in drug

development and related fields who require a deep understanding of this pivotal organometallic

compound.

Historical Perspective: The Dawn of Metal Carbonyl
Cluster Chemistry
The journey into the world of metal carbonyl clusters began in the early 20th century, with the

pioneering work of Walter Hieber. His investigations into the reactions of carbon monoxide with

metal salts laid the groundwork for this new area of chemistry. Among the early triumphs of this

era was the initial reporting of tetrairidium dodecacarbonyl in the 1930s. At the time, the

exact nature of these complex molecules was a subject of much speculation. It was not until

the advent of single-crystal X-ray diffraction that the true structure of these fascinating

compounds, including the tetrahedral arrangement of the four iridium atoms in Ir₄(CO)₁₂, could
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be definitively established.[1][2] This confirmation marked a significant milestone, opening the

door to a deeper understanding of the bonding and reactivity of polynuclear metal carbonyls.

Synthesis and Purification: From Precursor to Pure
Cluster
The most common and reliable method for the preparation of tetrairidium dodecacarbonyl is
the reductive carbonylation of hydrated iridium(III) chloride (IrCl₃·3H₂O).[1][2] This process

typically occurs in a two-step sequence, involving the initial formation of a dicarbonyliridium(I)

species, followed by its reduction and clustering to form the final Ir₄(CO)₁₂ product.

Experimental Protocol: Synthesis of Tetroiridium
Dodecacarbonyl
Materials:

Hydrated iridium(III) chloride (IrCl₃·3H₂O)

Carbon monoxide (CO) gas (high purity)

Reducing agent (e.g., zinc, hydrogen)

Solvent (e.g., 2-methoxyethanol, ethanol)

Inert gas (e.g., nitrogen, argon)

Procedure:

Step 1: Formation of the Iridium(I) Carbonyl Intermediate. A solution or suspension of

hydrated iridium(III) chloride in a suitable high-boiling solvent is prepared in a reaction vessel

equipped for high-pressure gas reactions. The vessel is purged with an inert gas to remove

oxygen. Carbon monoxide is then introduced, and the mixture is heated. This step leads to

the formation of an iridium(I) carbonyl halide intermediate, often formulated as [Ir(CO)₂Cl₂]⁻.

[1]

Step 2: Reductive Clustering. Upon introduction of a reducing agent and further heating

under a carbon monoxide atmosphere, the iridium(I) intermediate is reduced to iridium(0)
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and undergoes clustering. The canary-yellow microcrystalline product, tetrairidium
dodecacarbonyl, precipitates from the solution.

Purification. The crude product can be purified by recrystallization from a suitable solvent,

such as toluene or a mixture of chlorocarbons.[3] For higher purity, sublimation under

vacuum can be employed.[4]

Safety Note: Carbon monoxide is a highly toxic gas. All manipulations involving CO must be

carried out in a well-ventilated fume hood, and appropriate gas monitoring equipment should

be used. High-pressure reactions should only be performed in certified and properly maintained

equipment.

Structural and Spectroscopic Characterization
The molecular structure of tetrairidium dodecacarbonyl is a highly symmetric tetrahedron of

four iridium atoms.[1][2] Each iridium atom is coordinated to three terminal carbonyl ligands,

and there are no bridging carbonyls, a feature that distinguishes it from its lighter congener,

Co₄(CO)₁₂.[1][2] This arrangement results in a molecule with Td symmetry.

Quantitative Structural Data
The precise geometric parameters of Ir₄(CO)₁₂ have been determined by single-crystal X-ray

diffraction.

Parameter Value

Point Group Td

Ir-Ir Bond Distance (average) 2.693 Å[1][2]

Ir-C Bond Distance (average) Varies by study

C-O Bond Distance (average) Varies by study

Ir-C-O Angle (average) ~180° (linear)

Spectroscopic Fingerprints
Spectroscopic techniques are indispensable for the characterization of Ir₄(CO)₁₂.
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Technique Key Features and Observations

Infrared (IR) Spectroscopy

The IR spectrum in the ν(CO) region is

characterized by strong, sharp bands

corresponding to the stretching vibrations of the

terminal carbonyl ligands. Typical values are

observed around 2084, 2053, and 2020 cm⁻¹ (in

KBr).[5] The absence of bands in the bridging

carbonyl region (~1800 cm⁻¹) is a key

diagnostic feature.

Raman Spectroscopy

Raman spectroscopy provides complementary

information to IR, particularly for identifying the

metal-metal stretching vibrations, which are

often weak in the IR spectrum.[6]

¹³C Nuclear Magnetic Resonance (NMR)

Spectroscopy

The ¹³C NMR spectrum of Ir₄(CO)₁₂ in solution

typically shows a single resonance for the

carbonyl carbons, consistent with the high

symmetry of the molecule and the fluxional

behavior of the CO ligands on the NMR

timescale.[7][8]

Mass Spectrometry (MS)

Mass spectrometry of Ir₄(CO)₁₂ typically shows

the parent molecular ion followed by a

sequential loss of the twelve carbonyl ligands.[9]

[10] This fragmentation pattern provides a clear

confirmation of the molecular formula.

Reactivity and Applications
Tetrairidium dodecacarbonyl serves as a vital starting material for the synthesis of other

iridium clusters and as a precursor for catalytic applications.

Precursor to Bimetallic Clusters
The intact metal core of Ir₄(CO)₁₂ makes it an excellent building block for the rational synthesis

of heterometallic clusters. By reacting Ir₄(CO)₁₂ with other metal complexes, a wide variety of
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bimetallic and higher-nuclearity clusters can be prepared. These materials are of great interest

for their potential applications in catalysis and materials science.[11][12]

Ir₄(CO)₁₂
(Tetrairidium Dodecacarbonyl)

Reaction
(e.g., thermal, photochemical)

Other Metal Complex
(e.g., [M(CO)xLy])

Bimetallic Cluster
(e.g., [IrxMy(CO)z])

Click to download full resolution via product page

Synthesis of Bimetallic Clusters from Ir₄(CO)₁₂.

Catalyst Precursor
Ir₄(CO)₁₂ and its derivatives have been investigated as catalyst precursors in a variety of

organic transformations, including hydrogenation and carbonylation reactions.[13][14] For

instance, iridium-based catalysts are employed in the Cativa process for the carbonylation of

methanol to acetic acid. While Ir₄(CO)₁₂ itself may not be the active catalytic species, it can be

converted under reaction conditions into catalytically active mononuclear or smaller cluster

species.
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Catalyst Preparation

Catalytic Cycle
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General workflow for the use of Ir₄(CO)₁₂ as a catalyst precursor.

Conclusion
From its initial discovery as one of the first metal carbonyl clusters to its modern-day

applications as a versatile precursor in synthesis and catalysis, tetrairidium dodecacarbonyl
has had a profound impact on the field of organometallic chemistry. Its well-defined structure,

predictable reactivity, and historical significance ensure that it will remain a subject of interest
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and a valuable tool for chemists for the foreseeable future. This guide has provided a

comprehensive overview of this remarkable molecule, offering both historical context and

practical experimental details for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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